6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The starting materials may include 2,3-dihydro-1,4-benzodioxin, thiophene, and imidazo[1,2-a]pyridine derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the chloro group.
Cyclization: reactions to form the imidazo[1,2-a]pyridine core.
Coupling reactions: to attach the thiophene and benzodioxin moieties.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the imidazo[1,2-a]pyridine core.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, imidazo[1,2-a]pyridines can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their diverse biological activities.
Thiophene-containing compounds: Often used in medicinal chemistry for their bioactivity.
Benzodioxin derivatives: Known for their potential therapeutic applications.
Properties
Molecular Formula |
C19H14ClN3O2S |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H14ClN3O2S/c20-12-3-6-17-22-18(16-2-1-9-26-16)19(23(17)11-12)21-13-4-5-14-15(10-13)25-8-7-24-14/h1-6,9-11,21H,7-8H2 |
InChI Key |
NHGIWPFDYBRFCV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=CS5 |
Origin of Product |
United States |
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